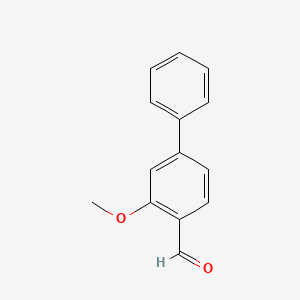

2-Methoxy-4-phenylbenzaldehyde

Description

Significance of Aromatic Aldehydes in Synthetic Methodologies

Aromatic aldehydes are a cornerstone of organic synthesis, serving as crucial intermediates in the production of a wide array of chemicals, including pharmaceuticals, agrochemicals, and materials. google.comontosight.ai The aldehyde functional group is highly versatile, participating in a multitude of chemical transformations such as nucleophilic additions, condensations, and oxidations. ontosight.ai This reactivity allows for the construction of complex molecular architectures and the introduction of diverse functional groups. google.com

Contextualization of Biphenyl (B1667301) and Methoxy (B1213986) Substituted Benzene (B151609) Systems

The biphenyl moiety is a prevalent structural motif in many biologically active compounds and functional materials. Its rigid, planar structure can provide a scaffold for the precise spatial arrangement of other functional groups. The presence of a methoxy group on the benzene ring can significantly influence the electronic properties of the molecule. The electron-donating nature of the methoxy group can activate the aromatic ring towards electrophilic substitution and modulate the reactivity of adjacent functional groups. In the case of 2-Methoxy-4-phenylbenzaldehyde, the interplay between the biphenyl system and the methoxy substituent is crucial to its chemical behavior.

Research Trajectory of this compound in Contemporary Organic Synthesis

Research involving this compound has primarily focused on its synthesis and its utilization as a key intermediate. The development of efficient synthetic routes, particularly through palladium-catalyzed cross-coupling reactions, has made this compound more accessible for research and development. uc.ptmdpi.com Its application as a building block is evident in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. google.comsmolecule.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 343603-82-7 | bldpharm.com |

| Molecular Formula | C₁₄H₁₂O₂ | bldpharm.com |

| Molecular Weight | 212.24 g/mol | bldpharm.com |

| Appearance | Solid | wiley-vch.de |

| Melting Point | 85.5-87.5 °C | wiley-vch.de |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹H-NMR (CDCl₃, 400 MHz) | δ 10.48 (s, 1H, CHO), 7.88 (d, 1H, ArH), 7.4-7.6 (m, 5H, ArH), 7.1-7.2 (s, 2H, ArH), 3.99 (s, 3H, OCH₃) | uc.pt |

| ¹³C-NMR (CDCl₃, 100 MHz) | δ 30.5, 102.0, 109.4, 119.7, 120.6, 121.6, 125.0, 127.1, 127.5, 130.0, 132.6, 132.7, 134.1, 137.1, 139.5 | wiley-vch.de |

| IR (cm⁻¹) | 3049, 2933, 1536, 1457, 1431, 1382, 1337, 1309, 1164, 1061, 1023, 791, 749 | wiley-vch.de |

| Mass Spec (EI), m/z | 285 (M⁺, 100), 204 (75), 190 (10), 178 (20) | wiley-vch.de |

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The synthesis of this compound is effectively achieved through this method.

A common approach involves the coupling of a substituted aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this typically involves the reaction of 4-bromo-2-methoxybenzaldehyde (B1278859) with phenylboronic acid.

A representative procedure for the synthesis of a similar compound, 4-methoxy-2-phenylbenzaldehyde, involves the reaction of phenylboronic acid with 2-bromo-5-methoxybenzaldehyde (B1267466) using tetrakis(triphenylphosphine)palladium(0) as the catalyst and sodium carbonate as the base, affording a high yield of the product. nih.gov Another example demonstrates the synthesis of this compound from the corresponding bromo-precursor and phenylboronic acid using Pd(PPh₃)₄ and sodium carbonate, resulting in a 79% yield. uc.pt

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-phenylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14-9-12(7-8-13(14)10-15)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSPZRHEHZZDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 4 Phenylbenzaldehyde

Palladium-Catalyzed Cross-Coupling Strategies

Among the various cross-coupling methods, the Suzuki-Miyaura coupling is a cornerstone for the synthesis of biphenyl (B1667301) compounds like 2-Methoxy-4-phenylbenzaldehyde. rsc.org This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.

The Suzuki-Miyaura coupling offers a versatile and widely adopted method for synthesizing a variety of biphenyl and pyridyl-phenyl-methoxybenzaldehydes. researchgate.net

A common approach involves the reaction of phenylboronic acid with a suitably substituted 2-methoxybenzaldehyde (B41997). beilstein-journals.org This method is effective for creating the desired biphenyl linkage. In one example, the coupling of phenylboronic acid with 2-bromo-4-methoxybenzaldehyde (B1338418) was used to produce 4-methoxy-2-phenylbenzaldehyde. beilstein-journals.org

Triflate derivatives, such as those derived from 4-formyl-3-methoxyphenol, serve as excellent electrophilic partners in Suzuki-Miyaura couplings. psu.edu Triflates are highly effective leaving groups, facilitating the oxidative addition step in the catalytic cycle. The synthesis of triflates from corresponding hydroxybenzaldehydes, like 4-hydroxy-2-methoxybenzaldehyde (B14303) or 5-hydroxy-2-methoxybenzaldehyde, is achieved using triflic anhydride (B1165640) and pyridine (B92270). psu.edu These triflate intermediates can then be coupled with phenylboronic acid. psu.edu

Bromo-substituted 2-methoxybenzaldehydes are frequently used as precursors in Suzuki-Miyaura reactions. beilstein-journals.org For instance, 2-bromo-5-methoxybenzaldehyde (B1267466) can be coupled with phenylboronic acid to yield the corresponding phenyl-substituted methoxybenzaldehyde. beilstein-journals.org The reactivity of the bromo-substituent makes it an ideal handle for palladium-catalyzed cross-coupling.

| Precursor 1 | Precursor 2 | Product | Catalyst System | Base | Solvent | Yield |

| Phenylboronic acid | 2-bromo-4-methoxybenzaldehyde | 4-Methoxy-2-phenylbenzaldehyde | Pd(PPh3)4 | Na2CO3 | Not Specified | 99% nih.gov |

| Phenylboronic acid | 5-bromo-2-methoxybenzaldehyde | 5-Methoxy-2-phenylbenzaldehyde | Pd(PPh3)4 | Not Specified | Not Specified | 96% nih.gov |

| Phenylboronic acid | 4-(Trifluoromethylsulfonyloxy)-2-methoxybenzaldehyde | This compound | Pd(PPh3)4, LiCl | Na2CO3 | THF | Not specified |

Table 1: Examples of Suzuki-Miyaura Coupling Reactions for the Synthesis of Phenyl-Substituted Methoxybenzaldehydes.

The success of the Suzuki-Miyaura coupling is highly dependent on the catalytic system and reaction conditions. A widely used catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). beilstein-journals.orgacademie-sciences.fr The reaction typically requires a base, such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3), to facilitate the transmetalation step. beilstein-journals.orgrsc.org Lithium chloride (LiCl) is often added to assist in the stabilization of the palladium catalyst and to promote the reaction. mountainscholar.org The choice of solvent is also critical, with tetrahydrofuran (B95107) (THF) being a common option. beilstein-journals.orgacademie-sciences.fr In some cases, a mixture of solvents like DMF and water is employed. rsc.org The reaction temperature can vary, with some procedures conducted at room temperature while others require heating. rsc.orgmountainscholar.org

| Catalyst | Ligand | Base | Solvent | Temperature | Notes |

| Pd(PPh3)4 | PPh3 | Na2CO3 | THF | Not Specified | A classic and widely used system. beilstein-journals.orgacademie-sciences.fr |

| Pd(OAc)2 | Tri(o-tolyl)phosphine | NaOEt | Not Specified | Not Specified | An alternative catalytic approach. researchgate.net |

| Pd(PPh3)4 | PPh3 | Cs2CO3 | Not Specified | Not Specified | Another variation of the classic system. researchgate.net |

| Pdnp-TPEPTA(L)-GO | Not applicable | K2CO3 | DMF:H2O (2:1) | 80 °C | A heterogeneous catalyst system. rsc.org |

Table 2: Common Catalytic Systems and Conditions for Suzuki-Miyaura Coupling.

Suzuki-Miyaura Coupling Protocols

Alternative Synthetic Routes

While palladium-catalyzed cross-coupling is the predominant method, other synthetic strategies can be envisioned for the synthesis of this compound. One potential alternative involves a Friedel-Crafts-type reaction. This could theoretically involve the reaction of a suitably activated methoxybenzene derivative with a benzoyl halide or a related electrophile, although this route is less common in the literature for this specific compound. Another possibility is the multi-step synthesis starting from simpler precursors, followed by functional group interconversions to install the methoxy (B1213986) and aldehyde functionalities at the desired positions on the biphenyl scaffold. However, the efficiency and selectivity of the Suzuki-Miyaura coupling make it the preferred and more direct approach.

Approaches Involving Methanesulfonic Acid Esters

The direct use of a hydroxyl group as a leaving group in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling is not feasible due to its poor leaving group ability. To overcome this, the hydroxyl group can be converted into a sulfonate ester, such as a methanesulfonate (B1217627) (mesylate) or a trifluoromethanesulfonate (B1224126) (triflate), which are excellent leaving groups. This strategy enables the subsequent cross-coupling reaction.

A relevant pathway involves the use of a triflate, an ester of trifluoromethanesulfonic acid, which is structurally and functionally analogous to a methanesulfonate ester. In this approach, a phenolic precursor is first converted into its corresponding triflate. This intermediate then readily participates in palladium-catalyzed cross-coupling with an appropriate boronic acid. Specifically, a synthetic route to biphenyl aldehydes can start from a hydroxy-benzaldehyde derivative, which is converted to a triflate and subsequently coupled with phenylboronic acid. psu.edu For instance, 4-hydroxy-2-methoxybenzaldehyde can be reacted with triflic anhydride in the presence of a base like pyridine to form the intermediate 2-methoxy-4-[(trifluoromethyl)sulfonyl]oxybenzaldehyde (a triflate). psu.edu This triflate can then undergo a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid, using a palladium catalyst, to yield the final product, this compound. psu.edu

Table 1: Representative Reaction Scheme for Triflate-Based Synthesis

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1. Triflate Formation | 4-Hydroxy-2-methoxybenzaldehyde | Triflic anhydride, Pyridine | 2-methoxy-4-[(trifluoromethyl)sulfonyl]oxybenzaldehyde |

This table illustrates a general synthetic sequence based on established chemical principles for activating hydroxyl groups for cross-coupling reactions. psu.edu

Derivation from 4-Hydroxy-2-methoxybenzaldehyde as a Precursor

4-Hydroxy-2-methoxybenzaldehyde is a versatile and readily available precursor for the synthesis of this compound. The primary challenge in utilizing this precursor is the chemical transformation of the phenolic hydroxyl group at the 4-position into a phenyl group. As mentioned previously, this is typically accomplished via a two-step sequence involving the conversion of the hydroxyl into a more reactive leaving group followed by a palladium-catalyzed cross-coupling reaction.

The most direct application of this strategy involves converting 4-hydroxy-2-methoxybenzaldehyde into its triflate derivative, 2-methoxy-4-[(trifluoromethyl)sulfonyl]oxybenzaldehyde. psu.edu This intermediate is then subjected to Suzuki-Miyaura coupling conditions with phenylboronic acid. The reaction is mediated by a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base (e.g., sodium carbonate or potassium carbonate) in a suitable solvent mixture. psu.edubeilstein-journals.org This reaction directly forges the C-C bond between the two aromatic rings, yielding this compound.

An alternative, though related, approach would be the conversion of the hydroxyl group of the precursor into a halide, such as a bromide, to generate 4-bromo-2-methoxybenzaldehyde (B1278859). This brominated intermediate would then be a suitable substrate for a Suzuki-Miyaura reaction with phenylboronic acid to afford the target compound. beilstein-journals.org

Table 2: Research Findings on Suzuki Coupling for Biphenyl Synthesis

| Aryl Halide/Triflate | Coupling Partner | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-5-methoxybenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Not specified | beilstein-journals.org |

This table summarizes conditions for related Suzuki reactions that form the basis for the synthesis of this compound. psu.edubeilstein-journals.org

Chemical Reactivity and Derivatization Studies of 2 Methoxy 4 Phenylbenzaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde functional group is a key center of reactivity in 2-Methoxy-4-phenylbenzaldehyde, readily undergoing nucleophilic additions, oxidations, and reductions. cymitquimica.comcymitquimica.com

Nucleophilic Addition Reactions (General mechanistic considerations)

The carbonyl carbon of the aldehyde group is electrophilic and thus susceptible to attack by nucleophiles. ontosight.ai This reaction typically proceeds via a two-step mechanism. First, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. In the second step, this intermediate is protonated, typically by a weak acid or the solvent, to yield the final alcohol product. The reactivity of the aldehyde can be influenced by steric hindrance and the electronic effects of the substituents on the aromatic ring. ontosight.ai

A variety of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and enolates. For instance, the reaction with a Grignard reagent would introduce an alkyl or aryl group, leading to the formation of a secondary alcohol.

Oxidation Reactions to Carboxylic Acid Derivatives (General mechanistic considerations)

This compound can be oxidized to the corresponding carboxylic acid, 2-methoxy-4-phenylbenzoic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) under alkaline conditions or chromium trioxide (CrO₃) in acetic acid. The general mechanism for oxidation with permanganate involves the formation of a cyclic manganate (B1198562) ester intermediate, which then collapses to form the carboxylic acid.

Another method involves the use of copper catalysts and an oxidant like tert-butyl hydroperoxide (TBHP) for intramolecular aryl C-H oxidative lactonization of related 2-arylbenzaldehydes. rsc.org While not a direct oxidation to a simple carboxylic acid, this highlights the susceptibility of the aldehyde and the adjacent aromatic ring to oxidative transformations.

Reduction Reactions to Alcohol Derivatives (General mechanistic considerations)

The aldehyde group can be readily reduced to a primary alcohol, (2-methoxy-4-phenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol, or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107).

The mechanism of reduction with sodium borohydride involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an alkoxide intermediate, which is subsequently protonated by the solvent to yield the primary alcohol.

Formation of Oxime Derivatives

Like other aldehydes, this compound can react with hydroxylamine (B1172632) (NH₂OH) to form an oxime. This reaction is a condensation reaction where the aldehyde reacts with hydroxylamine, typically in the presence of a weak acid or base catalyst, to form this compound oxime and a molecule of water. google.com The reaction proceeds through a nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by dehydration of the resulting intermediate. Oximes are important intermediates for further functionalization.

Reactions Involving Aromatic Substitution and Functionalization (Theoretical considerations)

The aromatic rings of this compound are subject to electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing substituents: the methoxy (B1213986) group and the phenyl group.

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The aldehyde group (-CHO) is a deactivating group and a meta-director due to its electron-withdrawing nature. The phenyl group is generally considered a weak activating group and an ortho-, para-director.

Considering the combined effects of these substituents on the first aromatic ring, electrophilic attack is most likely to occur at the positions ortho and para to the activating methoxy group. However, the position ortho to the methoxy group and meta to the aldehyde is sterically hindered. Therefore, substitution is most favored at the position para to the methoxy group, if available, or at the less hindered ortho position.

The second (phenyl) ring can also undergo electrophilic substitution, and the substitution pattern will be directed by the first aromatic ring acting as a substituent.

Furthermore, the biphenyl (B1667301) structure itself can be synthesized through cross-coupling reactions, such as the Suzuki coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. acs.org This suggests that functionalization of this compound could also be achieved by modifying the starting materials for such a coupling reaction. For instance, a substituted phenylboronic acid could be coupled with a substituted 2-methoxybenzaldehyde (B41997) derivative.

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly if the aromatic ring is substituted with strong electron-withdrawing groups. chadsprep.comnih.gov The presence of the aldehyde group, being electron-withdrawing, could facilitate such reactions, especially at the ortho and para positions relative to it, should a suitable leaving group be present on the ring. chadsprep.com

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Substituted Amines and Phenylethylamine Derivatives

The aldehyde functionality of 2-Methoxy-4-phenylbenzaldehyde is readily exploited for the synthesis of substituted amines through reductive amination. This one-pot reaction typically involves the condensation of the aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. For instance, this compound can be reacted with methylamine (B109427) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield 4-Methoxy-2-phenyl-N-methylbenzylamine. beilstein-journals.orgbeilstein-journals.org This straightforward conversion highlights the compound's role as a direct precursor to substituted benzylamines.

Furthermore, this aldehyde serves as a key starting material for synthesizing more complex phenylethylamine derivatives. A common strategy involves a Henry reaction, where the aldehyde is reacted with a nitroalkane, such as nitromethane, to form a β-nitro alcohol, which is then dehydrated to a nitrostyrene. Subsequent reduction of the nitro group and the double bond, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or aluminum hydride (AlH₃), yields the target phenylethylamine. psu.edu This multi-step process allows for the construction of phenylethylamine backbones, which are prevalent in many biologically active molecules. psu.edu

Table 1: Synthesis of Amine Derivatives from this compound and Analogs

| Starting Aldehyde | Reagents | Product Class | Reference |

|---|

Building Block for Heterocyclic Compound Synthesis

The reactivity of the aldehyde group makes this compound a valuable component in the construction of various heterocyclic ring systems.

Benzimidazoles are a critical class of heterocyclic compounds found in numerous pharmaceuticals. afjbs.com A primary method for their synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with an aldehyde. In this context, this compound can be condensed with a substituted or unsubstituted o-phenylenediamine, often in the presence of an acid catalyst or an oxidizing agent, to form a 2-(2-methoxy-4-phenyl)benzimidazole derivative. google.comgoogle.com The reaction proceeds by forming a Schiff base, followed by cyclization and aromatization to yield the stable benzimidazole (B57391) core. researchgate.net The use of this compound in patent literature underscores its utility in generating libraries of complex benzimidazoles for drug discovery programs. google.comgoogle.com

The synthesis of oxazole (B20620) rings can often be achieved from aldehydes using reagents like tosylmethyl isocyanide (TosMIC) in the Van Leusen reaction. While direct examples using this compound are not prominent, the reaction is well-established for structurally related aldehydes. For instance, a similar compound, 2-methoxy-4-nitrobenzaldehyde, undergoes condensation with TosMIC to form the corresponding 5-(2-methoxy-4-nitrophenyl)oxazole, a key intermediate in the synthesis of the hepatitis C drug candidate merimepodib. researchgate.net By analogy, it is chemically reasonable to expect that this compound would react similarly with TosMIC to yield 2-methoxy-4-phenyl-oxazole, demonstrating its potential as a building block for this class of heterocycles. researchgate.netgoogle.com

Table 2: Heterocyclic Synthesis Applications

| Target Heterocycle | Co-reactant | Key Reaction Type | Reference |

|---|---|---|---|

| Benzimidazole | o-Phenylenediamine | Condensation/Cyclization | google.comgoogle.com |

| Oxazole (Potential) | Tosylmethyl isocyanide (TosMIC) | Van Leusen Reaction (Analogous) | researchgate.net |

Utility in the Construction of Advanced Organic Frameworks (Theoretical considerations based on its aldehyde functionality)

Advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are constructed from molecular building blocks, often referred to as linkers or struts, which connect metal nodes or self-assemble through strong covalent bonds. researchgate.nethnu.edu.cn Aldehydes are a common functional group used in the synthesis of COFs, typically through the formation of imine or hydrazone linkages in condensation reactions with amine-functionalized co-monomers. ntu.edu.sg

Theoretically, this compound is an excellent candidate for use as a linker in such frameworks. Its key features include:

Reactive Aldehyde Group: Provides a site for covalent bond formation, enabling polymerization into a 2D or 3D network.

Rigid Biphenyl (B1667301) Scaffold: The extended and rigid biphenyl structure can help create well-defined, permanent porous structures. The size and shape of the linker are critical in determining the pore dimensions of the final material. ntu.edu.sg

The analogous, simpler compound, 4-phenylbenzaldehyde, has been noted in the literature as a building block for COFs, where its molecular dimensions can influence substrate access to the catalytic sites within the pores. ntu.edu.sg The presence of the methoxy (B1213986) group in this compound could further tune the properties of a resulting framework by modifying the electronic nature of the linker and its solubility during synthesis.

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms within a molecule. The spectrum of 2-Methoxy-4-phenylbenzaldehyde is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons on both phenyl rings, and the methoxy (B1213986) group protons.

The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the methoxy group (OCH₃) will also produce a singlet, but at a much higher field, generally around δ 3.8-4.0 ppm.

The aromatic region of the spectrum, between δ 7.0 and 8.0 ppm, will be more complex due to the presence of protons on two different phenyl rings. The protons on the benzaldehyde (B42025) ring are influenced by both the electron-donating methoxy group and the electron-withdrawing aldehyde group, as well as the phenyl substituent. The protons on the phenyl substituent will show a different set of signals. Spin-spin coupling between adjacent protons will lead to characteristic splitting patterns (doublets, triplets, multiplets), which can be used to deduce the substitution pattern of the aromatic rings. For instance, in a related isomer, 3'-Methoxy-4'-phenylbenzaldehyde, the aldehyde proton appears as a singlet at 10.00 ppm, the methoxy protons as a singlet at 3.86 ppm, and the aromatic protons as a multiplet between 7.39-7.59 ppm wiley-vch.de.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde H (CHO) | 9.5 - 10.5 | Singlet |

| Aromatic Hs | 7.0 - 8.0 | Multiplet |

Note: The predicted values are based on typical chemical shift ranges for these functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) (Standard characterization technique)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is highly deshielded and is expected to appear far downfield, typically in the range of δ 190-200 ppm. The carbons of the two aromatic rings will resonate in the region of δ 110-160 ppm. The carbon atom attached to the methoxy group will be shifted downfield due to the electronegativity of the oxygen atom, while the methoxy carbon itself will appear at a higher field, around δ 55-60 ppm. For the related isomer, 4-Methoxy-2-phenylbenzaldehyde, the aromatic carbons appear at shifts including 156.8, 145.5, 134.1, 133.2, 131.7, 130.4, 130.3, 127.5, and 120.6 ppm beilstein-journals.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C (CHO) | 190 - 200 |

| Aromatic Cs | 110 - 160 |

Note: The predicted values are based on typical chemical shift ranges and data from similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. libretexts.org

A strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected around 1700-1720 cm⁻¹. The C-H stretching vibration of the aldehyde proton typically appears as a pair of weak bands between 2700 and 2900 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group will appear just below 3000 cm⁻¹. The C-O stretching of the methoxy group will likely produce a strong band in the region of 1200-1250 cm⁻¹ (asymmetric) and near 1020-1075 cm⁻¹ (symmetric). The C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region. For comparison, the IR spectrum of the related compound 2-hydroxy-4-methoxybenzaldehyde (B30951) shows characteristic peaks that can be informative nist.gov.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1700 - 1720 | Strong |

| Aldehyde (C-H) | Stretch | 2700 - 2900 | Weak (often two bands) |

| Aromatic (C-H) | Stretch | > 3000 | Medium to Weak |

| Methoxy (C-H) | Stretch | < 3000 | Medium |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (Standard characterization technique)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight.

The fragmentation pattern can offer further structural clues. For example, the mass spectrum of 2-methoxybenzaldehyde (B41997) shows a prominent molecular ion peak and fragments corresponding to the loss of a hydrogen atom, a methoxy group, and a carbon monoxide molecule nist.gov. It is expected that this compound would exhibit similar fragmentation pathways, such as the loss of the aldehyde proton (M-1), the methoxy group (M-31), or the formyl group (M-29). The stability of the biphenyl (B1667301) system would likely result in fragment ions corresponding to this core structure.

Chromatographic Methods for Purity Assessment (e.g., Thin-Layer Chromatography (TLC))

Chromatographic methods are essential for assessing the purity of a synthesized compound. Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to check the purity of the product. mountainscholar.org

For this compound, a suitable solvent system (mobile phase) would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The compound is spotted on a silica (B1680970) gel plate (stationary phase) and developed in the chosen solvent system. The purity of the compound can be assessed by the presence of a single spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a specific solvent system. For instance, the related isomer 4-Methoxy-2-phenylbenzaldehyde has been reported to have an Rf value of 0.73 in a hexane/ethyl acetate (4:1) mixture beilstein-journals.org. The synthesis of 3'-Methoxy-4'-phenylbenzaldehyde was monitored by TLC using an ethyl acetate/hexane (1:9) mixture, with a reported Rf of 0.35 wiley-vch.de.

Advanced Research Perspectives and Future Directions

Mechanistic Investigations of Novel Reactions Involving 2-Methoxy-4-phenylbenzaldehyde

While many reactions have been developed using substituted benzaldehydes, detailed mechanistic studies on substrates as complex as this compound are ripe for exploration. The interplay between the electron-donating methoxy (B1213986) group and the bulky, electronically versatile phenyl group can lead to unique reactivity that warrants in-depth investigation.

A promising area of study is its use in multicomponent reactions (MCRs). For instance, the four-component synthesis of polyhydroquinolines has been shown to be effective with various aromatic aldehydes. Mechanistic studies on simpler aldehydes in these reactions suggest two possible pathways, one involving a Michael intermediate and the other a Knoevenagel intermediate. A detailed mechanistic investigation using this compound could elucidate how its specific electronic and steric profile influences the reaction pathway and product yields. The presence of the ortho-methoxy group, for example, could influence the initial condensation steps and the subsequent cyclization.

Furthermore, photoredox catalysis offers another frontier for mechanistic exploration. The reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amines, which bear a similar biphenyl (B1667301) structure, has been shown to proceed via radical-radical cross-coupling of α-amino radicals. beilstein-journals.org Investigating the behavior of imines derived from this compound under similar photocatalytic conditions could reveal how the methoxy group influences the stability and reactivity of key radical intermediates, potentially leading to novel synthetic transformations. beilstein-journals.org Such studies, combining experimental approaches like in-situ reaction monitoring with computational analysis, would provide a deeper understanding of the factors controlling reactivity and selectivity in reactions involving this intricate aldehyde. acs.org

Design and Synthesis of Diverse Functionalized Derivatives

The aldehyde functional group is a versatile handle for the synthesis of a vast array of derivatives. Starting from this compound, numerous functionalized compounds can be designed and synthesized, opening avenues to new materials and potential pharmaceutical agents.

One straightforward derivatization is olefination. For example, a Wittig reaction could convert the aldehyde to an alkene, which could then be subjected to further transformations. A more advanced application involves homologation reactions. Following a procedure used for structurally related biphenyl ketones, this compound could be converted to its corresponding propanal derivative. This derivative can then undergo an Ohira-Bestmann homologation to yield a terminal alkyne. This alkyne is a highly valuable building block, ready for participation in click chemistry or Sonogashira couplings to build more complex molecular architectures.

Another important class of reactions is the construction of heterocyclic systems. The Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an alkene or alkyne, can be used to synthesize tetrahydroquinolines and other related heterocycles. Using this compound in such reactions could lead to novel, highly substituted heterocyclic compounds with potential biological activity. researchgate.net The synthesis of functionalized 4-aza-2,3-didehydropodophyllotoxin derivatives, for example, utilizes a one-step multicomponent synthesis involving an aromatic aldehyde. nih.gov Applying this methodology to this compound could generate a library of new compounds for biological screening.

The table below outlines some potential functionalized derivatives accessible from this compound, highlighting the versatility of this starting material.

| Derivative Class | Reaction Type | Potential Functional Groups |

| Alkenes | Wittig Olefination | Vinyl, Styrenyl |

| Alkynes | Ohira-Bestmann Homologation | Ethynyl |

| Vicinal Diamines | Reductive Coupling of Imines | Amino |

| Polyhydroquinolines | Four-Component Reaction | Various substituents on the dihydropyridine (B1217469) ring |

| Aza-podophyllotoxin Analogs | Multicomponent Cyclization | Fused heterocyclic systems |

Computational Chemistry Approaches for Understanding Reactivity and Conformational Dynamics (Hypothetical future research direction)

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens for understanding the fundamental properties of molecules without the need for laboratory experiments. For a molecule like this compound, computational studies could provide profound insights into its structure, reactivity, and dynamics, guiding future experimental work.

Furthermore, a synergistic combination of inelastic neutron scattering (INS) spectroscopy and periodic DFT calculations has proven exceptionally effective for analyzing the vibrational dynamics of related molecules like 2-methoxybenzaldehyde (B41997) and 4-phenylbenzaldehyde. d-nb.info This approach allows for a confident assignment of vibrational modes, including low-frequency phenyl and methoxy torsional modes. Applying this combined computational-spectroscopic method to crystalline this compound would provide a detailed picture of its solid-state dynamics and intermolecular interactions. Such an analysis could reveal, for instance, the potential energy barriers for the rotation of the methyl and formyl groups, offering a fundamental understanding of its dynamic behavior. d-nb.info These computational models can also be used to predict electronic properties, such as the HOMO-LUMO energy gap and molecular electrostatic potential, which are crucial for predicting reactive sites for nucleophilic and electrophilic attack. researchgate.net

Exploration of its Role in Supramolecular Assembly (Hypothetical future research direction)

Supramolecular chemistry, which focuses on non-covalent interactions, is a rapidly advancing field aimed at creating complex, functional systems through self-assembly. pku.edu.cn The unique structure of this compound makes it an intriguing candidate for building block in the construction of novel supramolecular architectures, particularly through dynamic covalent chemistry (DCC). nih.govrsc.org

A compelling future research direction is the use of this compound in the construction of dynamic imine libraries. The reaction of aldehydes and amines to form imines is reversible, allowing for the creation of libraries of compounds that can adapt to external stimuli. In studies with other substituted aldehydes, it has been shown that the selective precipitation of the least soluble imine can drive the entire system towards a single product in a process called self-sorting. The specific combination of a methoxy group and a phenyl group in this compound would impart a unique solubility profile to its imine derivatives. This could be exploited to direct the self-assembly of complex mixtures into predictable, well-defined products.

This approach could be extended to "subcomponent self-assembly," where the formation of both dynamic covalent bonds (imines) and coordination bonds to a metal center occurs simultaneously. nih.gov The steric bulk of the phenyl group and the potential coordinating ability of the methoxy oxygen in this compound could be used to direct the formation of specific metallo-supramolecular structures, such as helicates or cages. Investigating how this specific aldehyde behaves in competitive self-assembly experiments could lead to new systems with programmed structural and temporal control, mimicking the complexity seen in biological systems. nih.gov

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2-Methoxy-4-phenylbenzaldehyde?

To ensure accurate characterization:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and substituent positions via H and C NMR, comparing chemical shifts to databases like PubChem (e.g., 4-Hydroxybenzaldehyde in ).

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase methods with UV detection, as described in safety data sheets for structurally similar aldehydes ().

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns using QSQN-based profiling ().

- Melting Point Analysis : Compare experimental values to literature data for consistency (e.g., protocols in ).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods for procedures generating dust or vapors ().

- Storage : Keep in tightly sealed containers at 0–6°C if stability data indicate sensitivity to temperature ().

- Spill Management : Avoid water contamination; use inert absorbents like vermiculite ().

Q. How can researchers optimize solvent selection for reactions involving this compound?

- Solubility Screening : Test polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) based on analogs like 4-Hydroxybenzaldehyde, which is freely soluble in ethanol ().

- Reactivity Considerations : Avoid protic solvents if nucleophilic substitution is intended, as methoxy groups may participate in side reactions ().

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- Quantum Chemistry Models : Apply Density Functional Theory (DFT) to calculate electron density maps, identifying reactive sites (e.g., para to methoxy groups) ().

- QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) tools to correlate substituent effects with reaction rates ().

- Transition State Analysis : Simulate intermediates using software like Gaussian to assess steric and electronic barriers ().

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound derivatives?

- Dose-Response Studies : Conduct in vitro assays (e.g., Ames test, cytotoxicity) across multiple concentrations to establish thresholds ().

- Metabolite Profiling : Identify degradation products via LC-MS to assess bioactivation pathways ().

- Cross-Study Validation : Compare results with EFSA’s flavouring substance evaluations, which standardize protocols for genotoxicity and pharmacokinetics ().

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

- Accelerated Stability Testing : Expose the compound to extreme pH (2–12) and temperatures (40–60°C) for 4–8 weeks, monitoring degradation via HPLC ().

- Light Sensitivity Assays : Use UV-vis spectroscopy to detect photodegradation products ().

- Humidity Control : Store samples in desiccators with controlled relative humidity (30–70%) to assess hygroscopicity ().

Q. What methodologies validate the synthetic route scalability of this compound?

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediates ().

- Green Chemistry Metrics : Calculate E-factors and atom economy to optimize solvent/reagent use ().

- Pilot-Scale Trials : Test reproducibility in 1–10 L reactors, adjusting stirring rates and heating/cooling profiles ().

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Reference Standards : Cross-check with certified materials (e.g., NIST) or synthesize derivatives for comparison ().

- Experimental Replication : Repeat measurements under identical conditions (solvent, concentration, instrument calibration) ().

- Collaborative Verification : Share raw data with independent labs to confirm peak assignments ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.